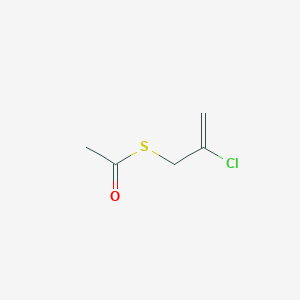

S-(2-Chloroallyl)thioacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

S-(2-chloroprop-2-enyl) ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClOS/c1-4(6)3-8-5(2)7/h1,3H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJNWQXNLWIKNIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC(=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718475 | |

| Record name | S-(2-Chloroprop-2-en-1-yl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24891-77-8 | |

| Record name | S-(2-Chloroprop-2-en-1-yl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization of S 2 Chloroallyl Thioacetate

Synthetic Methodologies

The preparation of S-(2-Chloroallyl)thioacetate can be approached through various synthetic strategies. A common and reliable method involves a precursor-based synthesis, which is built upon the preparation of key starting materials.

Precursor-Based Synthesis of this compound

This approach is centered on the synthesis of the chloroallyl precursor, 2-chloroallyl alcohol, and its subsequent conversion to the target thioacetate (B1230152).

A widely employed method for the synthesis of thioacetates from alcohols proceeds through a two-step sequence involving a mesylate intermediate. libretexts.orgresearchgate.net This method is advantageous due to the high reactivity of mesylates as leaving groups in nucleophilic substitution reactions.

The general procedure begins with the conversion of an alcohol to its corresponding mesylate. This is typically achieved by reacting the alcohol with methanesulfonyl chloride in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane (B109758). researchgate.net The reaction mixture is usually cooled to 0°C to control the exothermic nature of the reaction.

Table 1: General Scheme for Thioacetate Synthesis from Alcohols via Mesylates

| Step | Reactants | Reagents | Product |

| 1. Mesylation | R-OH (Alcohol) | Methanesulfonyl chloride, Triethylamine | R-OMs (Mesylate) |

| 2. Thioacetylation | R-OMs (Mesylate) | Potassium thioacetate | R-SC(O)CH₃ (Thioacetate) |

This table illustrates the general two-step conversion of an alcohol to a thioacetate through a mesylate intermediate.

Research has shown that this methodology is applicable to a wide range of alcohols, including allylic alcohols. researchgate.net The reaction conditions can be optimized to achieve high yields.

The key precursor for the synthesis of this compound is 2-chloroallyl alcohol. A common industrial method for the preparation of 2-chloroallyl alcohol involves the reaction of 1,2,3-trichloropropane (B165214) with a dilute aqueous solution of an alkaline agent. nih.gov Heating 1,2,3-trichloropropane with a dilute aqueous solution of sodium hydroxide (B78521) can produce a mixture of 2-chloroallyl chloride, 2-chloroallyl alcohol, and di-(2-chloroallyl) ether, which can then be separated by fractional distillation. nih.gov

Another approach involves the treatment of 1,2,3-trichloropropane with a salt of a strong base and a weak acid in a dilute aqueous solution at an elevated temperature to yield 2-chloroallyl alcohol. nih.gov The reaction can be controlled to favor the formation of the desired alcohol.

Table 2: Synthesis of 2-Chloroallyl Alcohol from 1,2,3-Trichloropropane

| Reactant | Reagents | Key Products |

| 1,2,3-Trichloropropane | Dilute aqueous NaOH, heat | 2-Chloroallyl alcohol, 2-Chloroallyl chloride, Di-(2-chloroallyl) ether |

| 1,2,3-Trichloropropane | Salt of strong base/weak acid, water, heat | 2-Chloroallyl alcohol |

This table summarizes methods for the synthesis of the precursor 2-chloroallyl alcohol.

Alternative Synthetic Routes to this compound

Beyond the precursor-based approach, other synthetic strategies can be envisioned for the preparation of this compound. One such method involves the direct reaction of an appropriate chloroallyl halide with a thioacetate salt. researchgate.net For instance, 2,3-dichloropropene could potentially react with potassium thioacetate in a nucleophilic substitution reaction to yield this compound. This approach avoids the need to first synthesize and isolate the alcohol precursor.

Another potential route is through a Morita–Baylis–Hillman (MBH) reaction. A one-pot protocol for the synthesis of allyl thioacetates has been reported, starting from benzaldehydes and activated alkenes. researchgate.net This process involves an initial MBH reaction, followed by acetylation and a subsequent SN2' reaction with potassium thioacetate. researchgate.net While this specific example leads to more complex allyl thioacetates, the fundamental principle of using an MBH adduct as a precursor for thioacetate synthesis could be adapted.

Derivatization Strategies of this compound

The chemical structure of this compound offers multiple sites for further chemical modification. The thioacetate moiety, in particular, is susceptible to nucleophilic attack, allowing for a range of derivatization strategies.

Nucleophilic Substitutions Involving the Thioacetate Moiety

The carbonyl group of the thioester is electrophilic and can be attacked by various nucleophiles, leading to the cleavage of the C-S bond. This reactivity is central to the derivatization of this compound.

Hydrolysis: Thioesters can be hydrolyzed to the corresponding thiol and carboxylic acid under both acidic and basic conditions. nih.govresearchgate.netacs.org The hydrolysis of allyl thioacetates in aqueous acetone (B3395972) solution has been studied. acs.org Basic hydrolysis is generally faster than acidic hydrolysis. nih.gov For this compound, hydrolysis would yield 2-chloroallyl thiol and acetic acid.

Aminolysis and Alcoholysis: Similar to other esters, thioesters can react with amines (aminolysis) and alcohols (alcoholysis) to form amides and esters, respectively, with the concurrent release of the thiol. libretexts.org The reaction of this compound with an amine would produce an N-substituted acetamide (B32628) and 2-chloroallyl thiol. Likewise, reaction with an alcohol in the presence of a suitable catalyst would yield an acetate (B1210297) ester and 2-chloroallyl thiol. These reactions broaden the synthetic utility of this compound as an acylating agent.

Table 3: Nucleophilic Substitution Reactions of the Thioacetate Moiety

| Reaction | Nucleophile | Products |

| Hydrolysis | Water (H₂O) | 2-Chloroallyl thiol, Acetic acid |

| Aminolysis | Amine (R-NH₂) | N-substituted acetamide, 2-Chloroallyl thiol |

| Alcoholysis | Alcohol (R-OH) | Acetate ester, 2-Chloroallyl thiol |

This table outlines the products of key nucleophilic substitution reactions at the thioacetate group of this compound.

These derivatization strategies highlight the role of this compound as a versatile intermediate in organic synthesis, allowing for the introduction of the 2-chloroallylthio group or for its use as an acetylating agent.

Reactions at the Chloroallyl Moiety

The chloroallyl portion of the molecule contains two key reactive sites: the allylic chloride and the carbon-carbon double bond.

The chlorine atom in this compound is attached to an sp²-hybridized carbon, making it a vinylic halide. Nucleophilic substitution at such centers can be challenging but is facilitated in this case by the allylic nature of the system. researchgate.net A notable transformation is the intramolecular nucleophilic substitution that can occur after deprotection of the thioacetate group. beilstein-journals.org

In a process demonstrated with analogous S-(2-bromoalk-1-en-4-yl)thioacetates, treatment with a base such as potassium carbonate (K₂CO₃) leads to in-situ deacetylation, generating a thiolate. beilstein-journals.org This thiolate can then attack the vinylic carbon bearing the halogen in an intramolecular fashion, resulting in the formation of a four-membered heterocyclic ring, a 2-alkylidenethietane. researchgate.netbeilstein-journals.orgnih.gov This reaction proceeds via a 4-exo ring closure, which is generally favored. researchgate.netbeilstein-journals.org This cyclization highlights the ability of this compound to act as a precursor to complex sulfur-containing heterocycles. nih.govbeilstein-journals.orgresearchgate.net

| Reaction Type | Reagent(s) | Product Type | Key Feature | Reference(s) |

| Intramolecular Cyclization | K₂CO₃ | 2-Alkylidenethietane | In-situ deprotection followed by 4-exo ring closure | researchgate.netbeilstein-journals.org |

The carbon-carbon double bond in the chloroallyl moiety offers another site for chemical modification, primarily through addition reactions. While specific studies on this compound are limited, general principles of alkene chemistry apply. The double bond could potentially undergo various additions, although these reactions must compete with the reactivity at the thioester and allylic chloride sites.

One relevant class of reactions is the thiol-ene reaction, where a thiol adds across a double bond, often initiated by light (photopolymerization). beilstein-journals.org In principle, the thiol generated from one molecule of this compound could add to the alkene of another, leading to oligomers or polymers. Additionally, the alkene functionality can be susceptible to oxidative cleavage or other modifications under specific conditions. The stability of the double bond can also be influenced by external factors such as UV irradiation, which can sometimes lead to the formation of new chromophores like carbonyl and hydroxyl groups in related chlorinated polymers. tandfonline.com

Organometallic Transformations of this compound

Organometallic reagents, known for their strong nucleophilicity and basicity, can react with this compound at either the thioester carbonyl or the allylic chloride.

Grignard reagents (R-MgX) are highly reactive organometallic compounds that can engage with both functional groups of this compound. saskoer.calibretexts.org The reaction pathway depends on the stoichiometry and reaction conditions.

Reaction at the Thioester Group: Grignard reagents readily attack carbonyl compounds. masterorganicchemistry.com The reaction with an ester or thioester typically proceeds via a nucleophilic addition-elimination mechanism. masterorganicchemistry.comyoutube.com The first equivalent of the Grignard reagent adds to the thioester carbonyl, leading to the expulsion of the thiolate leaving group to form a ketone. Since the resulting ketone is also reactive towards Grignard reagents, a second equivalent adds to the ketone, which upon acidic workup, yields a tertiary alcohol. masterorganicchemistry.comyoutube.com

Reaction at the Allylic Chloride: Grignard reagents can also participate in cross-coupling reactions with alkyl and vinyl halides, typically catalyzed by transition metals like nickel, palladium, or copper. nih.gov This reaction allows for the formation of a new carbon-carbon bond by replacing the chlorine atom with the organic group from the Grignard reagent. nih.govbeilstein-journals.org This pathway provides a method for alkylation or arylation at the C2 position of the allyl group.

The choice of catalyst and reaction conditions can favor one pathway over the other, enabling selective functionalization of the molecule.

| Reactive Site | Reagent | Product after Workup | Mechanism | Reference(s) |

| Thioester | 2+ equivalents of Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol | Nucleophilic Acyl Substitution followed by Nucleophilic Addition | masterorganicchemistry.comyoutube.com |

| Allylic Chloride | Grignard Reagent, Metal Catalyst (Ni, Pd, or Cu) | Substituted Alkene | Catalytic Cross-Coupling | nih.gov |

Reactions with Organolithium Reagents

The reaction of thioesters, such as this compound, with organolithium reagents is a fundamental transformation for carbon-carbon bond formation, primarily leading to the synthesis of ketones. rsc.orgtdl.org Unlike the reaction with standard esters, which often yields tertiary alcohols due to over-addition, the reaction with thioesters can be controlled to stop at the ketone stage. tdl.orgwikipedia.org

The mechanism involves the nucleophilic addition of the organolithium reagent (R'-Li) to the electrophilic carbonyl carbon of the thioester. This forms a tetrahedral intermediate. tdl.orgwikipedia.org This intermediate is more stable than the one formed from a corresponding oxygen ester but less stable than a chelated intermediate from a Weinreb amide. tdl.org Consequently, it does not readily collapse to the ketone under the reaction conditions, which prevents a second addition of the organolithium reagent. wikipedia.org The desired ketone is then liberated upon an aqueous workup. wikipedia.org This method provides a convergent and controlled route to complex ketones from thioester precursors. tdl.org

Cross-Coupling Reactions (e.g., Suzuki-Miyaura type)

While direct Suzuki-Miyaura cross-coupling on the vinyl chloride of this compound is a possibility, the thioester group itself is a key functionality for C-S cross-coupling reactions, which share mechanistic principles with the C-C coupling of the Suzuki-Miyaura reaction. tdl.orgnih.gov The palladium-catalyzed coupling of a thioacetate with an organic halide is a powerful method for forming aryl thioethers. chemrxiv.orgacs.org

The catalytic cycle for this transformation is analogous to the Suzuki-Miyaura reaction and involves three key steps: oxidative addition, transmetalation, and reductive elimination. tdl.orgnih.gov

Oxidative Addition : A low-valent palladium(0) complex reacts with an organic halide (e.g., an aryl bromide) to form a palladium(II) intermediate. tdl.orgnih.gov

Transmetalation : The thioacetate anion (in the form of a salt like potassium thioacetate, KSAc) displaces the halide on the palladium(II) complex. tdl.org This step forms a palladium-thioacetate complex.

Reductive Elimination : The organic group and the thioacetate group on the palladium center couple and are eliminated from the metal, forming the final S-aryl thioacetate product and regenerating the palladium(0) catalyst. tdl.orgCurrent time information in Bangalore, IN.

Kinetic and computational studies on the C-S cross-coupling of potassium thioacetate with 2-bromo thiophene (B33073) using palladium/bisphosphine complexes provide insight into the rates of these individual steps. tdl.org The nature of the phosphine (B1218219) ligand significantly affects the rates of both transmetalation and reductive elimination. tdl.org

| Complex | Ligand | Temperature (°C) | First-Order Rate Constant (kred-el) (h-1) |

|---|---|---|---|

| 6a | DPPF (1,1'-Bis(diphenylphosphino)ferrocene) | 70 | 0.078 |

| 6b | DiPPF (1,1'-Bis(diisopropylphosphino)ferrocene) | 70 | 0.027 |

Oxidative Addition Reactions with Transition Metals

Oxidative addition is the crucial first step in many catalytic cycles involving this compound and its derivatives, particularly in cross-coupling reactions. nih.govresearchgate.net In this process, a low-valent transition metal complex, typically Pd(0) or Cu(I), inserts into a carbon-halogen or carbon-sulfur bond, increasing the metal's oxidation state by two (e.g., Pd(0) to Pd(II)). researchgate.netresearchgate.netacs.org

For C-S bond formation, the oxidative addition of an aryl halide to a metal center is the common initiating event. tdl.orgresearchgate.net For instance, in the copper-catalyzed coupling of thioacetate with aryl halides, mechanistic studies suggest that the reaction proceeds via an oxidative addition/reductive elimination pathway involving a transient Cu(III) intermediate. tdl.orgresearchgate.net Similarly, in palladium-catalyzed systems, the reaction begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. tdl.org

The insertion of transition metals directly into the C–S bond of organosulfur compounds is also a form of oxidative addition. organic-chemistry.org This C–S bond activation is fundamental in processes like hydrodesulfurization and provides a pathway for further functionalization. organic-chemistry.org The efficiency of oxidative addition can be influenced by the choice of metal, the ligands attached to it, and the nature of the substrate. researchgate.net

Reductive Elimination Processes

Reductive elimination is the final, product-forming step in transition metal-catalyzed cross-coupling reactions. Current time information in Bangalore, IN.researchgate.net It is the microscopic reverse of oxidative addition. researchgate.net In this step, two ligands from the metal coordination sphere are coupled together to form a new covalent bond, while the metal's oxidation state is reduced by two (e.g., Pd(II) to Pd(0)). researchgate.net For this to occur from a square planar or octahedral complex, the two groups being eliminated must typically be positioned cis to one another. researchgate.net

In the context of thioacetate coupling, reductive elimination from a Pd(II) complex, for example, would involve the formation of a C-S bond between an organic ligand (like an aryl group) and the thioacetate ligand. tdl.orgCurrent time information in Bangalore, IN. This step regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue. nih.gov

The rate of reductive elimination is highly dependent on several factors:

Electronic Properties : Electron-withdrawing ligands on the metal center can accelerate reductive elimination by making the metal more electron-poor. Current time information in Bangalore, IN. Conversely, electron-donating ligands can slow it down.

Steric Bulk : Bulky ligands can also promote reductive elimination by relieving steric strain around the metal center as the product is released. nih.gov

Metal Identity : The nature of the transition metal itself plays a significant role in the feasibility and rate of the reaction. researchgate.net

Kinetic studies have quantified the rate of reductive elimination for specific palladium-thioacetate complexes, demonstrating the tangible impact of ligand choice on reaction efficiency (see Table 1). tdl.org

Migratory Insertion Reactions

Migratory insertion is an elementary reaction in organometallic chemistry where two adjacent ligands on a metal complex combine to form a new single ligand. youtube.com A common example is the insertion of carbon monoxide (CO) or an alkene into a metal-alkyl or metal-hydride bond. youtube.com

In the context of this compound chemistry, a relevant type of insertion involves the activation of C-S bonds. The insertion of a low-valent transition metal atom directly into the C-S bond of a thioester or other organosulfur compound is a key step in many catalytic processes, particularly hydrodesulfurization (HDS). organic-chemistry.org This reaction can be viewed as a type of migratory insertion and is a critical part of C-S bond cleavage mechanisms. organic-chemistry.org During this process, the metal complex breaks the C-S bond and forms new metal-carbon and metal-sulfur bonds, activating the substrate for further transformation. organic-chemistry.org

Stereochemical Aspects in Synthesis and Reactions

Diastereoselective and Enantioselective Approaches

Controlling stereochemistry is paramount in modern organic synthesis. For derivatives of this compound, the development of diastereoselective and enantioselective methods allows for the creation of complex, chiral molecules. The 2-chloroallyl moiety is a valuable functional handle in such transformations.

A significant example is the palladium-catalyzed decarboxylative asymmetric allylic alkylation to generate α-(2-chloroallyl) substituted lactams. This reaction constructs an α-quaternary stereocenter with high enantioselectivity. The use of a chiral phosphinooxazoline (PHOX) ligand is crucial for inducing asymmetry.

| Substrate | Catalyst System | Solvent | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Allyl ester 3f | Pd2(dba)3 / (S)-(CF3)3-t-BuPHOX | Toluene | 88 | 90 |

This result demonstrates that transition metal catalysis with chiral ligands can effectively control the stereochemical outcome of reactions involving the 2-chloroallyl group.

Other strategies for achieving stereocontrol in related systems include enzyme-catalyzed reactions. For example, bienzymatic cascades using ene-reductases (EREDs) and alcohol dehydrogenases (ADHs) have been employed for the stereodivergent synthesis of optically active chlorohydrins from α-chloroenones, achieving excellent conversions and selectivities (up to >99% dr and >99% ee). Such biocatalytic approaches represent a powerful, alternative methodology that could potentially be applied to derivatives of this compound. Furthermore, diastereoselective cyclization reactions, mediated by reagents like N-bromosuccinimide (NBS), have been used to create densely functionalized, structurally diverse β-lactams with high stereocontrol. These varied approaches highlight the potential for precise, three-dimensional control in the synthesis of complex molecules derived from this compound.

Influence on Reaction Outcomes

The synthetic routes and subsequent derivatizations involving this compound and structurally related compounds are highly sensitive to a variety of reaction parameters. These factors can significantly dictate the yield, stereoselectivity, and even the structural nature of the final product. Key influential parameters include the choice of catalyst, the solvent system, reaction temperature, and the inherent structure of the starting materials.

The choice of catalyst is paramount in directing the reaction pathway. In processes analogous to the synthesis of this compound, such as the derivatization of related chloroallyl compounds, palladium catalysts are frequently employed. For instance, the use of a Pd(0) catalyst in conjunction with a specific chiral ligand like (S)-(CF3)3-t-BuPHOX can facilitate asymmetric alkylation reactions, leading to products with high enantiomeric excess. google.com Similarly, in the oligomerization of related precursors like 2-chloro-2-propen-1-ol, oxidovanadium(IV) complexes have been demonstrated to be effective catalysts, enabling the reaction to proceed under mild conditions at room temperature. researchgate.net The catalytic system, therefore, is a critical determinant of the reaction's efficiency and stereochemical outcome.

Solvent selection also plays a crucial role in influencing reaction outcomes. The polarity, proticity, and coordinating ability of the solvent can affect reactant solubility, catalyst stability, and the stabilization of transition states. In the synthesis of organic thioacetates, dichloromethane (CH2Cl2) is often used as a solvent. rsc.org For polymerization reactions involving related thio-compounds, dimethylacetamide (DMA) has been shown to be a superior solvent, minimizing the formation of byproducts compared to other solvents. nih.gov The solvent can also influence the course of enzymatic reactions. For example, the addition of a co-solvent like 2-propanol can impact both the conversion rate and the enantioselectivity of biocatalytic reductions of related α-chloroketones. acs.org

Temperature is another critical parameter that can be modulated to control reaction outcomes. A change in temperature can affect reaction kinetics, equilibrium positions, and the selectivity of a reaction. In the bienzymatic reduction of precursors for optically active chlorohydrins, decreasing the temperature from 30 °C to 25 °C was found to improve both the conversion from 97% to over 99% and the enantioselectivity from 93% to 97% ee. acs.org This demonstrates that even slight adjustments in temperature can have a significant impact on the stereochemical purity of the product.

The structure of the substrate itself, particularly the nature of substituents and leaving groups, inherently influences the reaction's course. For example, in the synthesis of thietanes from S-(2-haloalk-1-en-4-yl)thioacetates, the reaction proceeds via an intramolecular nucleophilic substitution. The specific substrate S-(2,7-dibromoocta-1,7-dien-4-yl)thioacetate was found to yield exclusively the 2-methylidenethietane derivative, indicating a preference for a 4-exo ring closure pathway. researchgate.net This highlights how the substitution pattern on the allyl framework directs the regioselectivity of the cyclization.

The interplay of these factors is often complex. For instance, in enzymatic cascade reactions, the compatibility of different enzymes, the concentration of the substrate, and the reaction time are all interconnected variables that must be optimized to achieve the desired product with high yield and selectivity. acs.org

The following tables summarize the influence of various parameters on reaction outcomes as observed in studies of related compounds and reaction types.

Table 1: Influence of Temperature on Enantioselectivity and Conversion

| Entry | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | 30 | 97 | 93 |

| 2 | 25 | >99 | 97 |

| Data derived from a study on the bienzymatic reductive cascade for the synthesis of optically active chlorohydrins, a related class of compounds. acs.org |

Table 2: Influence of Initiator System on Polymerization

Reactivity and Reaction Mechanisms of S 2 Chloroallyl Thioacetate

Mechanistic Investigations of Thioacetate (B1230152) Hydrolysis/Cleavage

The thioacetate group, -S-C(=O)CH₃, serves as a stable protecting group for the thiol functionality. google.com Its cleavage to reveal the reactive thiol is a critical transformation. This deprotection can be achieved under both enzymatic and chemical conditions, each with distinct mechanisms.

The enzymatic hydrolysis of thioacetates is a biochemically significant reaction, often employed for the controlled release of potent thiol-containing flavor compounds. imreblank.ch Hydrolase enzymes, particularly lipases and esterases, are effective biocatalysts for this transformation. imreblank.chnih.gov These enzymes facilitate the cleavage of the thioester bond to produce the corresponding thiol and acetic acid.

The general mechanism involves the thioacetate substrate binding to the active site of the enzyme. A nucleophilic residue in the active site (often a serine) attacks the electrophilic carbonyl carbon of the thioacetate. This forms a tetrahedral intermediate, which then collapses, releasing the thiolate anion (which is subsequently protonated to the thiol) and forming an acyl-enzyme intermediate. The final step is the hydrolysis of this intermediate by a water molecule, regenerating the free enzyme and releasing acetic acid.

Strong acids (e.g., HCl) or bases (e.g., NaOH) can effectively hydrolyze the thioester bond. memphis.edusigmaaldrich.com Base-catalyzed hydrolysis, for example, typically involves the nucleophilic attack of a hydroxide (B78521) ion on the thioester carbonyl carbon, proceeding through a tetrahedral intermediate to yield the thiolate and carboxylic acid. sigmaaldrich.comsigmaaldrich.com However, these harsh conditions can lead to side reactions and may not be suitable for complex molecules. google.comresearchgate.net

Milder and more selective methods have been developed to overcome these limitations. These methods often offer better yields and compatibility with a wider range of functional groups. researchgate.netindianchemistry.com

| Reagent/Method | Mechanism Principle | Typical Conditions | Selectivity Notes | Reference |

|---|---|---|---|---|

| Tetrabutylammonium Cyanide (TBACN) | Cyanide acts as a strong nucleophile, catalyzing the deacylation. Believed to be similar to solvolytic O-deacylation. | Catalytic (e.g., 0.5 eq.) TBACN in a protic solvent like methanol (B129727) at room temperature. | Can chemoselectively deprotect a thioacetate in the presence of an unhindered acetate (B1210297) ester. | google.comresearchgate.net |

| Sodium Methoxide (NaOMe) | Transesterification of the thioacetate is faster than that of many oxygen esters. | Catalytic or mild NaOMe in methanol at low temperatures (0–5°C). | Controlled conditions allow for selective removal while minimizing cleavage of other esters. | indianchemistry.com |

| Thiolysis | Thiol exchange with the acetate group. | Reagents like mercaptoethanol or dithiothreitol (B142953) (DTT). | Highly selective; other ester groups are typically unaffected. | indianchemistry.com |

| Ammonium Hydroxide (NH₄OH) | Ammonolysis of the thioacetate is significantly faster than hydrolysis of other esters. | NH₄OH in methanol under controlled conditions. | Works best when other ester groups are sterically hindered. | indianchemistry.comou.edu |

| Zinc/Acetic Acid (Zn/AcOH) | Selective reduction of the thioacetate. | Zinc dust in acetic acid. | Methyl esters are generally stable under these reductive conditions. | indianchemistry.com |

Mechanisms of Reactions Involving the Chloroallyl Group

The 2-chloroallyl group in S-(2-Chloroallyl)thioacetate is a type of allylic halide. This functionality is known for its enhanced reactivity in substitution and elimination reactions compared to its saturated analogs. openochem.org This heightened reactivity stems from the ability of the adjacent π-system to stabilize either the transition state or charged intermediates.

Allylic halides like the 2-chloroallyl group can undergo nucleophilic substitution through both Sₙ1 and Sₙ2 mechanisms. glasp.costackexchange.com The operative pathway is delicately balanced and can be directed by changing the reaction conditions, such as the nature of the nucleophile and the solvent. stackexchange.comyoutube.com

Sₙ2 Pathway: With a strong nucleophile, the reaction typically proceeds via a one-step, concerted Sₙ2 mechanism. youtube.comleah4sci.com The nucleophile attacks the carbon bearing the chlorine, displacing the chloride ion in a single step. Allylic halides react much faster in Sₙ2 reactions than corresponding alkyl halides due to electronic factors; the delocalization of electrons in the allyl group lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making it more accessible for the HOMO (Highest Occupied Molecular Orbital) of the nucleophile. openochem.org For this compound, an Sₙ2 reaction would result in direct replacement of the chlorine atom.

Sₙ1 Pathway: In the presence of a weak nucleophile and a polar protic solvent (e.g., water or ethanol), the Sₙ1 pathway becomes competitive. glasp.costackexchange.comyoutube.com This two-step mechanism begins with the slow, rate-determining departure of the leaving group (chloride) to form a carbocation intermediate. slideshare.netyoutube.com The resulting allylic carbocation is stabilized by resonance, with the positive charge delocalized over two carbon atoms. The nucleophile can then attack either of these electrophilic carbons, potentially leading to a mixture of products. The formation of a stable, resonance-delocalized carbocation is the key reason why even primary allylic halides can undergo Sₙ1 reactions, a pathway not typically seen for simple primary halides. stackexchange.com

| Factor | Favors Sₙ1 Pathway | Favors Sₙ2 Pathway | Reference |

|---|---|---|---|

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., HO⁻, RO⁻, CN⁻) | glasp.coyoutube.com |

| Substrate | Tertiary > Secondary > Primary (but possible for primary allylic due to carbocation stability) | Methyl > Primary > Secondary (favored for primary allylic) | youtube.comchemicalnote.com |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone (B3395972), DMSO) | youtube.comlibretexts.org |

| Intermediate | Yes (Resonance-stabilized carbocation) | No (Concerted mechanism) | stackexchange.comleah4sci.com |

| Stereochemistry | Racemization (if chiral center forms) | Inversion of configuration (if at a chiral center) | chemicalnote.com |

Elimination reactions, particularly dehydrohalogenation, are common for alkyl halides and compete with substitution reactions. maricopa.edu These reactions require a base to remove a proton from a carbon adjacent to the one bearing the leaving group (the β-carbon). libretexts.orgmaricopa.edu In this compound (CH2=C(Cl)-CH2-S-C(=O)CH3), the α-carbon is the vinylic carbon bonded to chlorine. The adjacent carbons are the terminal =CH₂ carbon and the -CH₂-S- carbon.

The most likely elimination pathway is a β-elimination involving the removal of a proton from the -CH₂-S- group. This would typically proceed via an E2 (elimination bimolecular) mechanism in the presence of a strong, non-nucleophilic base. The concerted removal of the proton and the chloride leaving group would result in the formation of an allene (B1206475), a molecule with cumulative double bonds (C=C=C). This transformation of 2-haloallyl systems into allenes is a recognized synthetic route.

The alkene functionality within the 2-chloroallyl group can participate in cycloaddition reactions. wikipedia.org A cycloaddition is a reaction where two unsaturated molecules combine to form a cyclic adduct. wikipedia.org

A [2+2] cycloaddition involves two reactants each contributing two π-electrons to form a four-membered ring. libretexts.orgfiveable.me Thermally, concerted [2+2] cycloadditions between two standard alkenes are generally forbidden by orbital symmetry rules. scribd.com However, they can occur readily under photochemical conditions. scribd.comyoutube.com Upon absorption of UV light, an electron in the alkene's HOMO is promoted to the LUMO. This excited state can then react with a ground-state alkene in a symmetry-allowed fashion to form the cyclobutane (B1203170) ring. Therefore, this compound could potentially undergo a photochemical [2+2] cycloaddition with another alkene molecule to yield a substituted cyclobutane derivative. Haloalkenes are known to participate in such reactions. acs.org

Furthermore, the allene that can be formed from this compound via elimination (as described in 2.2.2) is an excellent partner in thermal [2+2] cycloadditions with alkenes and alkynes, providing a strategic pathway to cyclobutane and cyclobutene (B1205218) skeletons. rsc.org

Catalytic Transformations

The catalytic transformation of this compound is an area of interest due to the compound's dual functionality, possessing both a reactive thioester group and a chloroallyl moiety. These transformations can be broadly categorized into those facilitated by transition metals, organocatalysts, and enzymes.

Transition Metal Catalyzed Reactions (e.g., Hydrogenation of Thioesters)

Transition metal catalysis offers powerful methods for transforming thioesters into a variety of other functional groups. While specific studies focusing exclusively on this compound are not extensively documented in the surveyed literature, the reactivity of the thioester functional group is well-established in reactions such as hydrogenation and carbonylation.

The direct hydrogenation of thioesters to their corresponding alcohols and thiols is a notable transformation. acs.org This reaction provides a waste-free method for this conversion, though it can be challenging due to the potential for the generated thiol to poison the catalyst. acs.org Research has demonstrated that acridine-based ruthenium complexes can effectively catalyze the hydrogenation of various thioesters with high efficiency and selectivity, tolerating other functional groups like amides and esters. acs.org The reaction typically proceeds under elevated temperature and hydrogen pressure. acs.org Given this precedent, this compound would be expected to undergo hydrogenation at the thioester group to yield acetic acid and 2-chloroallyl mercaptan, although the reactivity of the chloroallyl group's double bond and C-Cl bond under these conditions would also need to be considered.

Another significant transition metal-catalyzed reaction involving thioacetates is palladium-catalyzed carbonylation. rsc.org This process allows for the synthesis of S-aryl thioesters by coupling S-aryl thioacetates with carbon monoxide and aryl iodides. rsc.org The reaction demonstrates good tolerance for various functional groups, including chloro substituents. rsc.org This suggests that the chloroallyl group in this compound might be compatible with certain palladium-catalyzed cross-coupling conditions.

The following table summarizes the conditions and outcomes for the Ru-catalyzed hydrogenation of various thioesters, illustrating the general applicability of this transformation. acs.org

| Entry | Thioester Substrate | Catalyst | Conditions | Product(s) | Yield (%) |

| 1 | S-Hexyl benzothioate | Ru-acridine complex (1 mol%) | Dioxane, 135 °C, 20 bar H₂, 36 h | Benzyl alcohol, Hexanethiol | 94, 96 |

| 2 | S-Hexyl 4-methoxybenzothioate | Ru-acridine complex (1 mol%) | Dioxane, 135 °C, 20 bar H₂, 36 h | (4-Methoxyphenyl)methanol, Hexanethiol | 95, 96 |

| 3 | S-Cyclohexyl benzothioate | Ru-acridine complex (1 mol%) | Dioxane, 135 °C, 20 bar H₂, 36 h | Benzyl alcohol, Cyclohexanethiol | 91, 93 |

| 4 | S-Phenyl benzothioate | Ru-acridine complex (1 mol%) | Dioxane, 150 °C, 40 bar H₂, 36 h | Benzyl alcohol, Thiophenol | 92, 87 |

Organocatalysis

Organocatalysis utilizes small organic molecules to catalyze chemical transformations and has become a major pillar of asymmetric synthesis. scienceopen.combeilstein-journals.org These catalysts can operate through various activation modes, including the formation of covalent intermediates (like enamines or iminium ions) or through non-covalent interactions such as hydrogen bonding. scienceopen.combeilstein-journals.org

While direct organocatalytic applications of this compound are not specifically detailed, related reactions highlight the potential for its participation. For instance, organocatalysis has been successfully employed in the asymmetric synthesis of 2-thioacetate derivatives. oaepublish.com In one study, a chiral thiourea (B124793) catalyst was used to promote the reaction of sulfoxonium ylides, resulting in 2-thioacetate products with excellent enantioselectivity (up to 95% ee) and high yields (up to 97%). oaepublish.com The mechanism is believed to involve hydrogen bonding interactions between the thiourea catalyst and the sulfoxonium ylide, which dictates the stereochemical outcome. oaepublish.com

The functional groups within this compound—the thioester carbonyl and the electrophilic allyl system—are amenable to several types of organocatalytic activation. The carbonyl group could potentially be activated by a Lewis acid organocatalyst, while the chloroallyl moiety could act as an electrophile in conjugate addition reactions. For example, Michael addition reactions, a cornerstone of organocatalysis, often involve the 1,4-addition of a nucleophile to an α,β-unsaturated system, a motif present in the 2-chloroallyl group. researchgate.net

The table below presents findings from an organocatalytic approach to synthesizing 2-thioacetate derivatives, demonstrating the high degree of control achievable with this methodology. oaepublish.com

| Entry | Sulfoxonium Ylide | Catalyst | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Dimethylsulfoxonium (phenylcarbonyl)methylide | Chiral Thiourea C12 | 2-Oxo-2-phenylethyl thioacetate derivative | 97 | 95 |

| 2 | Dimethylsulfoxonium (4-bromophenylcarbonyl)methylide | Chiral Thiourea C12 | 2-(4-Bromophenyl)-2-oxoethyl thioacetate derivative | 95 | 94 |

| 3 | Dimethylsulfoxonium (4-methylphenylcarbonyl)methylide | Chiral Thiourea C12 | 2-(4-Methylphenyl)-2-oxoethyl thioacetate derivative | 96 | 95 |

| 4 | Dimethylsulfoxonium (2-naphthylcarbonyl)methylide | Chiral Thiourea C12 | 2-(Naphthalen-2-yl)-2-oxoethyl thioacetate derivative | 91 | 92 |

Enzyme-Catalyzed Biotransformations

Enzyme-catalyzed reactions offer highly selective and environmentally benign routes for chemical synthesis. nih.gov The reactivity of this compound in biotransformations can be inferred by examining known enzymatic reactions on its constituent functional groups: the thioester and the chloroallyl moiety.

The reduction of thioesters is a well-known biological process. acs.org In biosynthetic pathways like those for non-ribosomal peptides and polyketides, the four-electron reduction of thioesters to the corresponding thiols and alcohols is a common terminating step, mediated by NAD(P)H-dependent reductases under mild physiological conditions. acs.org This suggests that this compound could be a substrate for similar reductase enzymes, potentially yielding 2-chloroallyl mercaptan and ethanol.

Furthermore, enzymes are known to act on chloroallyl structures. For example, alcohol dehydrogenases can catalyze the oxidation of chloroallyl alcohols. The KEGG (Kyoto Encyclopedia of Genes and Genomes) database lists the reversible reaction of trans-3-chloro-2-propene-1-ol to trans-3-chloroallyl aldehyde catalyzed by alcohol dehydrogenase (EC 1.1.1.1). kegg.jp Additionally, ene-reductases (EREDs) and alcohol dehydrogenases (ADHs) have been used in cooperative catalytic systems to produce optically active chlorohydrins from α-chloroenones, which are structurally related to the chloroallyl group. acs.org These biotransformations proceed with high conversion and selectivity under mild aqueous conditions. acs.org

These examples indicate that this compound is a plausible substrate for various enzyme classes, including reductases, dehydrogenases, and potentially hydrolases (lipases), which are known to catalyze the hydrolysis or transesterification of thioesters. mdpi.com

The following table summarizes examples of enzyme-catalyzed reactions on functional groups related to this compound.

| Enzyme Class | Substrate Type | Transformation | Example Reaction | Reference |

| Oxidoreductase | Thioester | Reduction to alcohol and thiol | Biological reduction of thioesters in polyketide synthesis | acs.org |

| Alcohol Dehydrogenase (ADH) | Chloroallyl alcohol | Oxidation to aldehyde | trans-3-Chloro-2-propene-1-ol → trans-3-Chloroallyl aldehyde | kegg.jp |

| Ene-Reductase (ERED) / ADH | α-Chloroenone | Reduction to chlorohydrin | 1-Aryl-2-chlorobut-2-en-1-one → Optically active chlorohydrin | acs.org |

| Lipase | Racemic Amine/Alcohol | Kinetic resolution via acetylation | (R,S)-Atenolol → (R)-O-acetyl-atenolol | mdpi.com |

Advanced Applications and Research Directions

Role as a Synthetic Intermediate

S-(2-Chloroallyl)thioacetate is a highly useful intermediate in organic synthesis due to its bifunctional nature. The presence of both a halogenated allyl group and a thioester allows for sequential or one-pot transformations, providing access to a wide range of more complex molecules.

Building Block for Heterocyclic Compounds (e.g., Thietanes, Penems)

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. openmedicinalchemistryjournal.comuou.ac.in this compound and related structures serve as valuable starting materials for the construction of sulfur-containing heterocycles.

Thietanes: Thietanes are four-membered rings containing one sulfur atom and three carbon atoms. wikipedia.org They are found in some natural products and are considered important intermediates for the synthesis of other sulfur-containing compounds. researchgate.netbeilstein-journals.org The synthesis of thietanes can be achieved through various methods, including intramolecular nucleophilic substitution. researchgate.netnih.gov For instance, related thioacetate (B1230152) compounds can be de-acetylated in situ using a base like potassium carbonate to generate a reactive thiol. This thiol can then undergo an intramolecular cyclization by attacking an electrophilic carbon, such as the sp2-hybridized carbon of a vinyl halide, to form the thietane (B1214591) ring. researchgate.netnih.gov This strategy, known as a 4-exo ring closure, is a favored reaction pathway. researchgate.net The photochemical [2+2] cycloaddition of a thiocarbonyl compound and an alkene, known as the thia-Paternò–Büchi reaction, is another significant route to thietanes. beilstein-journals.orgnih.govresearchgate.net

Penems: Penems are a class of β-lactam antibiotics characterized by a fused bicyclic ring structure. nih.gov The synthesis of complex antibiotic frameworks like penems often involves multi-step sequences where specific building blocks are crucial. The 2-chloroallyl group has been employed as a protecting group for the carboxylic acid function in the synthesis of penem (B1263517) and carbapenem (B1253116) antibiotics. nih.govgoogleapis.com For example, in the synthesis of the penem antibiotic sulopenem, a multi-step process is employed where a key intermediate is condensed with 2-chloroallyloxalyl fluoride. The resulting chloroallyl ester is carried through several steps before being deprotected in the final stages of the synthesis. This highlights the utility of the chloroallyl moiety in the construction of these important therapeutic agents.

Precursor for Functionalized Organic Molecules

The dual reactivity of this compound makes it an excellent precursor for a variety of functionalized organic molecules. The thioacetate group acts as a stable, less odorous, and easily handleable source of a thiol.

Thioacetates can be readily converted to highly reactive thiolate anions. researchgate.net This in situ generation avoids the use of malodorous and air-sensitive thiols. For example, potassium thioacetate can react with alkyl halides to generate thiolate anions, which can then react with other electrophiles in a one-pot procedure to create functionalized sulfides. researchgate.net This "molecular glue" strategy allows for the efficient connection of different molecular fragments. nih.gov The chloroallyl group within this compound provides a reactive handle that can participate in a wide array of transformations, including nucleophilic substitution and metal-catalyzed cross-coupling reactions, further expanding its utility in synthesizing diverse and complex molecular architectures. bath.ac.uk The ability to covalently bond specific organic molecules to surfaces to create permanent functionalization is a key area of materials science. molecularplasmagroup.com

Application in Nucleoside Synthesis

Nucleoside analogs are a cornerstone of antiviral and anticancer therapies. nih.govmdpi.com Modifications to the sugar or base portion of the nucleoside can lead to compounds with improved therapeutic properties. The incorporation of sulfur into the nucleoside structure, creating thionucleosides, is a common strategy. nih.gov

This compound is a potential reagent in this field. The thioacetate function is a well-established method for introducing a sulfur atom into a molecule. In a typical synthetic sequence for a 4'-thionucleoside, a key step involves the intramolecular cyclization of a precursor containing a thiol group. nih.gov This thiol is often generated by the hydrolysis of a thioacetate that was introduced via nucleophilic substitution of a leaving group (like a mesylate) on the sugar ring. nih.gov While specific use of this compound is not extensively documented, its components are highly relevant. The thioacetate provides the sulfur atom, and the chloroallyl group could serve as a protecting group or a reactive site for further modification. The synthesis of thietanose nucleosides, which contain a four-membered thietane ring in place of the usual furanose sugar, has also been explored as a route to antiviral agents. beilstein-journals.org

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools to understand and predict the behavior of molecules and their reactions, offering insights that can be difficult to obtain through experiments alone.

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to elucidate reaction mechanisms, predict the stability of intermediates and transition states, and rationalize stereochemical outcomes. researchgate.net

For a molecule like this compound, DFT calculations could be invaluable for understanding its reactivity. For example, in the intramolecular cyclization to form a thietane, DFT could be used to:

Calculate the activation energies for different potential ring-closure pathways (e.g., 4-exo vs. 5-endo cyclization) to predict the major product. researchgate.net

Model the geometry of the transition states to understand the stereochemical course of the reaction.

Investigate the influence of substituents on the reaction rate and selectivity.

Studies on related systems have successfully used DFT to rationalize experimental results. For instance, DFT calculations have been employed to understand the base-mediated intramolecular reactions of similar sulfur-containing heterocycles and bromoallenes, providing detailed insight into the potential energy surfaces of the reactions. researchgate.netajchem-a.com

| Computational Method | Application to this compound | Potential Insights |

| Density Functional Theory (DFT) | Modeling of cyclization reactions (e.g., thietane formation). | Reaction pathway energetics, transition state structures, kinetic vs. thermodynamic control, stereoselectivity. |

| Natural Bond Orbital (NBO) Analysis | Analysis of electronic structure and bonding. | Charge distribution, orbital interactions, hyperconjugative effects influencing reactivity. |

Molecular Dynamics Simulations of Reactivity

While DFT is excellent for studying static properties and reaction pathways, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. Classical MD simulations, however, typically use fixed-valence force fields and cannot model the breaking and forming of chemical bonds. chemrxiv.orgnasa.gov

To overcome this limitation, reactive MD methods have been developed. nih.gov These approaches allow for the simulation of chemical reactions by incorporating quantum mechanical principles or by using specially designed reactive force fields. chemrxiv.orgnih.gov

Multiscale Reactive Molecular Dynamics (MS-RMD): This method combines quantum mechanics with molecular mechanics (QM/MM) to simulate reactive events in large systems over longer timescales than purely QM methods would allow. chemrxiv.org

Reactive Force Fields (e.g., IFF-R): These force fields replace simple harmonic bond potentials with functions (like the Morse potential) that allow for bond dissociation, enabling the simulation of complex reaction mechanisms within a classical MD framework. nasa.govnih.gov

For this compound, reactive MD simulations could provide atomistic-level insights into its reaction dynamics, such as the step-by-step process of its cyclization in a solvent, the influence of temperature on reaction rates, and the interaction of the molecule with other reagents or a catalyst in a complex reaction mixture. nih.govrsc.org

| Simulation Technique | Application to this compound | Potential Insights |

| Reactive Molecular Dynamics (MD) | Simulating bond-forming/breaking events in solution. | Dynamic pathway of cyclization, solvent effects on reaction mechanism and kinetics, conformational changes during reaction. |

| Coarse-Grained (CG) MD | Modeling interactions in large-scale systems (e.g., self-assembly). | Behavior in complex mixtures, potential for forming larger aggregates or interacting with biomolecules. nih.gov |

Spectroscopic and Analytical Methods in Mechanistic Elucidation

Spectroscopic and analytical techniques are indispensable for understanding the reaction mechanisms involving this compound. These methods provide detailed information on molecular structure, the identification of transient intermediates, and the characterization of final products.

NMR Spectroscopy for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of molecules and for monitoring the progress of chemical reactions in real-time. For this compound, ¹H and ¹³C NMR would confirm its chemical structure by identifying the distinct chemical environments of its protons and carbon atoms.

In mechanistic studies, NMR is used to determine reaction rates and pathways. For example, when studying the reaction of this compound with a nucleophile like an amine or thiol, NMR can track the disappearance of starting material signals and the appearance of product signals over time. This allows for the determination of reaction kinetics, often under pseudo-first-order conditions. The "information-rich" nature of NMR data also allows for the unambiguous identification of reaction products and, in some cases, short-lived intermediates, which is crucial for elucidating the reaction mechanism, such as distinguishing between Sₙ2 or other potential pathways.

Table 1: Predicted NMR Data for this compound This table shows the predicted chemical shifts for the core structure of this compound. Actual values may vary depending on the solvent and experimental conditions.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| CH₃-C=O | ~2.3 | Singlet (s) | Protons of the acetyl group. |

| S-CH₂ | ~3.7 | Singlet (s) | Methylene protons adjacent to the sulfur and the double bond. |

| C=CH₂ (cis to Cl) | ~5.4 | Singlet (s) | Vinylic proton. |

| C=CH₂ (trans to Cl) | ~5.3 | Singlet (s) | Vinylic proton. |

| ¹³C NMR | |||

| C H₃-C=O | ~30 | Quartet | Carbon of the acetyl methyl group. |

| S-C H₂ | ~35 | Triplet | Methylene carbon adjacent to sulfur. |

| C =O | ~195 | Singlet | Carbonyl carbon of the thioester. |

| C=C H₂ | ~118 | Triplet | Terminal vinylic carbon. |

| C -Cl | ~135 | Singlet | Vinylic carbon bonded to chlorine. |

Mass Spectrometry for Product Identification and Degradation Analysis

Mass spectrometry (MS) is a key analytical technique for identifying compounds by measuring their mass-to-charge

Environmental Fate and Degradation Studies

Biotic Degradation Mechanisms (e.g., Microbial Metabolism)

The environmental persistence of this compound, like other thiocarbamate pesticides, is significantly influenced by biotic degradation, primarily driven by soil microorganisms. who.int The primary metabolic pathway identified for S-chloroallyl thiocarbamate herbicides is sulfoxidation. who.intacs.org This process involves the microbial oxidation of the sulfur atom, a key step that increases the reactivity of the molecule. nih.gov

Research on related S-chloroallyl thiocarbamates, such as diallate (B166000), has established that microbial and liver enzyme systems metabolize the compound via sulfoxidation, leading to the formation of a sulfoxide (B87167) derivative. acs.org This sulfoxidation is considered an activation step, making the compound more susceptible to further degradation. nih.gov The enzymes responsible are typically microsomal oxygenases. researchgate.net

In addition to sulfoxidation, two other major pathways contribute to the metabolism of thiocarbamates in biological systems:

Hydrolysis and Transthiolation: Soil microorganisms can hydrolyze the thiocarbamate ester linkage. This is often followed by transthiolation, where the resulting thiol moiety is transferred, leading to the formation of carbon dioxide (CO2) and other compounds that can enter the general metabolic pool. who.int

Carbon Hydroxylation: Another potential degradation route is the hydroxylation at the α-carbon of the 2,3-dichloroallyl group. researchgate.net This pathway can also lead to the breakdown of the molecule.

These metabolic processes collectively contribute to the relatively rapid degradation of thiocarbamate compounds in microbially active soils. who.int The rate of degradation is influenced by environmental factors such as soil moisture and temperature, which affect microbial activity. who.int

Formation of Transformation Products

The microbial metabolism of this compound results in the formation of several transformation products (TPs). These TPs are often more polar and mobile than the parent compound, which influences their fate and transport in the environment. nih.gov

The principal transformation products are formed through the sulfoxidation pathway. The initial oxidation of this compound by microbial enzymes yields its corresponding sulfoxide. acs.orgresearchgate.net This sulfoxide is a reactive intermediate. acs.orgnih.gov Further oxidation of the sulfoxide can occur, leading to the formation of a more stable sulfone. who.int

Studies on analogous S-chloroallyl thiocarbamates have identified specific metabolites. For instance, the metabolism of diallate is known to produce diallate sulfoxides. acs.org These sulfoxides are noted to be more reactive and thermally unstable compared to other thiocarbamate sulfoxides. researchgate.net The detection of carbonyl sulfide (B99878) as an in-vitro metabolite in studies of similar compounds suggests that degradation via α-carbon hydroxylation is also a viable pathway, leading to different sets of TPs. researchgate.net

The table below summarizes the key transformation products expected from the biotic degradation of this compound, based on established pathways for this class of compounds.

Table 1: Potential Transformation Products of this compound

| Degradation Pathway | Resulting Transformation Product | Chemical Class |

|---|---|---|

| Sulfoxidation (Primary) | This compound sulfoxide | Sulfoxide |

| Sulfoxidation (Secondary) | This compound sulfone | Sulfone |

| α-Carbon Hydroxylation | Carbonyl sulfide | Inorganic gas |

The formation and subsequent persistence of these transformation products are of environmental interest, as they can sometimes exhibit their own biological activity and are crucial for understanding the complete environmental impact of the parent compound. nih.gov

Compound Reference Table

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Carbon dioxide |

| Carbonyl sulfide |

| Diallate |

| Diallate sulfoxide |

| This compound sulfone |

Q & A

Q. Key Considerations :

- Use anhydrous conditions to prevent hydrolysis of thioacetate intermediates.

- Monitor reaction progress via TLC or GC-MS to avoid over-alkylation.

Q. Reference Table :

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Nucleophilic Substitution | Thioacetic acid, DMF, Amberlyte® resin | 83 | ≥95% |

| Thiirane Ring-Opening | Thiirane, phenyl acetate, catalytic acid | 75-80 | ≥98% |

Basic: How can the purity and structural integrity of this compound be validated?

Answer:

Analytical Workflow :

Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity .

Spectroscopy :

- ¹H/¹³C NMR : Confirm thioacetate (-SCOCH₃) and chloroallyl (-CH₂Cl) groups.

- Elemental Analysis : Verify C, H, S, and Cl composition .

Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) .

Critical Note : Thioacetates are prone to hydrolysis; store samples under inert gas (N₂/Ar) at -20°C .

Advanced: How do competing reaction pathways affect the synthesis of this compound?

Answer:

Contradictions in Data :

- Side Reactions : Thioacetic acid may undergo oxidation to disulfides under aerobic conditions, reducing yields .

- Steric Effects : Bulky substituents on the chloroallyl group can hinder nucleophilic attack, favoring elimination over substitution .

Q. Mitigation Strategies :

- Use reducing agents (e.g., DTT) to suppress disulfide formation .

- Optimize solvent polarity (e.g., dichloroethane vs. DMF) to balance reactivity and steric hindrance .

Advanced: What are the electrochemical properties of this compound in coordination chemistry?

Answer:

Thioacetates act as ligands in metal complexes. For example:

- Ruthenium Complexes : Thioacetate-functionalized bipyridine ligands enhance redox activity in [Ru(bpy)₂Cl₂] systems, as shown by cyclic voltammetry (E₁/₂ = +1.2 V vs. Ag/AgCl) .

- Photophysical Applications : Thioacetate moieties stabilize charge-transfer states in photoelectrochemical cells .

Research Gap : The chloroallyl group’s electron-withdrawing effect may alter ligand-metal charge transfer dynamics—unexplored in current literature.

Basic: What safety protocols are critical when handling this compound?

Answer:

Hazard Mitigation :

- Skin/Eye Exposure : Rinse immediately with water (15+ minutes) and use 0.9% saline for eye irrigation .

- Inhalation Risks : Use fume hoods and N95 masks; thioacetates release toxic H₂S upon decomposition .

Storage : Avoid long-term storage; degradation products (e.g., thiols) are highly reactive .

Advanced: Can this compound serve as a precursor for functionalized nanomaterials?

Answer:

Emerging Applications :

- Self-Assembled Monolayers (SAMs) : Thioacetates with bromo-terminated chains (e.g., S-(11-Bromoundecyl)thioacetate) anchor to gold surfaces for nanoelectronics .

- Drug Delivery : Thioacetate-protected thiols enable controlled release in glutathione-rich environments (e.g., cancer cells) .

Methodological Challenge : Deprotection efficiency (e.g., hydrazine vs. enzymatic cleavage) impacts nanomaterial stability .

Basic: How does the chloroallyl group influence the reactivity of this compound?

Answer:

Key Effects :

- Electrophilicity : The allylic chloride enhances susceptibility to nucleophilic attack (e.g., by amines or thiols) .

- Steric Hindrance : The allyl group’s planar structure reduces steric bulk, favoring SN2 mechanisms .

Experimental Validation : Compare kinetic data with non-chlorinated analogs (e.g., S-allylthioacetate) using stopped-flow techniques.

Advanced: What computational models predict the degradation pathways of this compound?

Answer:

In Silico Approaches :

- DFT Calculations : Simulate hydrolysis pathways (e.g., acid-catalyzed vs. base-mediated) to identify transition states .

- QSPR Models : Correlate substituent effects (e.g., Hammett σ values) with hydrolysis rates .

Limitation : Existing models underestimate solvent effects—experimental validation in polar aprotic solvents (e.g., DMSO) is needed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.